Calcium borate

Descripción general

Descripción

Calcium borate is a family of borate minerals and inorganic compounds that are salts of boric acid. These compounds are also often referred to as boron calcium oxides. The most common members of the this compound family include colemanite, nobleite, and priceite . This compound compounds are usually crystalline solids, with some exceptions that are found in a powdered form. They are generally white or colorless but can sometimes be found in other colors due to impurities .

Métodos De Preparación

Calcium borate can be prepared by reacting calcium metal with boric acid. The resulting precipitate is this compound . Another method involves the hydrothermal synthesis of calcium hexaborate pentahydrate from local sources . Additionally, this compound nanoparticles can be synthesized by a thermal treatment method via facile co-precipitation . The hydrogel-assisted low-temperature synthesis of this compound nanoparticles is also a novel approach based on the diffusion of calcium and borate ions in gelatin hydrogel .

Análisis De Reacciones Químicas

Calcium borate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although specific details on these reactions are limited.

Substitution: this compound can undergo substitution reactions where calcium ions are replaced by other cations.

Common Reagents and Conditions: Reagents such as boric acid and calcium metal are commonly used in the preparation of this compound. .

Major Products: The major products formed from these reactions include different forms of this compound, such as calcium metaborate and calcium tetraborate.

Aplicaciones Científicas De Investigación

Calcium borate has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which calcium borate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in its antimicrobial role, this compound disrupts the cell walls of microorganisms, leading to their death. In bioactive glasses and bone tissue engineering, this compound promotes the formation of hydroxyapatite, which is essential for bone regeneration .

Comparación Con Compuestos Similares

Calcium borate can be compared with other borate compounds such as:

Sodium borate:

Zinc borate: Known for its flame-retardant properties, it is used in plastics and rubber.

Magnesium borate: Used in ceramics and as a flame retardant.

This compound is unique due to its combination of flame-retardant, antimicrobial, and bioactive properties, making it versatile in various applications .

Actividad Biológica

Calcium borate, a compound with significant biological activity, has garnered attention for its potential health benefits, particularly in bone health, antibacterial properties, and wound healing applications. This article explores the biological activity of this compound, drawing on various studies and findings.

This compound is an inorganic compound that can exist in several forms, including calcium fructoborate (CF). It is known for its unique structural properties and ability to release essential ions like calcium and boron when dissolved. The interaction of these ions with biological systems is central to its therapeutic potential.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Bone Health : this compound has been shown to support bone density and health by influencing osteoblast activity and mineralization processes.

- Antibacterial Effects : High concentrations of this compound exhibit potent antibacterial properties, making it a candidate for use in coatings for orthopedic implants.

- Wound Healing : Borate-based bioactive glasses have demonstrated favorable hemostatic and angiogenic activities, promoting tissue repair.

1. Bone Health

Calcium fructoborate specifically has been studied for its role in modulating inflammatory responses associated with bone health. A clinical study indicated that supplementation with CF led to a significant reduction in C-reactive protein (CRP) levels, a marker of inflammation, by 37% after 14 days of treatment. Additionally, it increased endogenous levels of calcitriol (active vitamin D) by 19% .

2. Antibacterial Properties

Research indicates that this compound can inhibit bacterial colonization and biofilm formation on surfaces. For instance, studies show that at concentrations as low as 0.75 mg/mL, this compound effectively prevents bacterial adhesion on orthopedic implants . This property is crucial for preventing infections in surgical applications.

3. Wound Healing Applications

Borate bioactive glasses (BGs) synthesized from this compound have been evaluated for their hemostatic and angiogenic properties. The studies found that increasing the calcium content in these BGs enhanced their hemostatic activity while maintaining cytocompatibility . The ion release behavior from these materials is tailored to promote rapid healing in wound environments.

Clinical Study on Calcium Fructoborate

A double-blind placebo-controlled trial involving healthy volunteers demonstrated the efficacy of calcium fructoborate in reducing inflammation markers and enhancing vitamin D levels. The study's results indicate that CF not only supports bone health but also modulates systemic inflammatory responses .

Antibacterial Efficacy Study

In a study examining the antibacterial effects of sodium and calcium borates on implant surfaces, it was found that higher concentrations of this compound significantly reduced bacterial colonization. This suggests its potential use in medical devices where infection prevention is critical .

Data Summary

| Study | Focus | Findings | |

|---|---|---|---|

| Clinical Study on CF | Bone Health | 37% reduction in CRP; 19% increase in calcitriol | Supports anti-inflammatory effects and bone health |

| Antibacterial Study | Implant Coatings | Effective at preventing bacterial colonization at low concentrations | Promising for infection control in orthopedic applications |

| Wound Healing Study | Bioactive Glasses | Enhanced hemostatic activity with higher Ca content | Suitable for advanced wound healing applications |

Propiedades

IUPAC Name |

tricalcium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLHFYFMCKBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

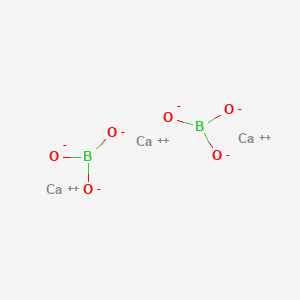

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ca3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70930103 | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.